molecular formula C15H17NO4S B2804768 3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide CAS No. 1210968-58-3

3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2804768
CAS No.: 1210968-58-3
M. Wt: 307.36
InChI Key: JGFWHUUJPZWNOT-UHFFFAOYSA-N
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Description

3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the propan-2-yl group: The propan-2-yl group can be introduced via alkylation reactions using suitable alkylating agents.

    Formation of the benzenesulfonamide: The benzenesulfonamide moiety can be synthesized by reacting benzene derivatives with sulfonamide precursors under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The furan ring may also interact with cellular components, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide: Unique due to its specific combination of functional groups.

    Other sulfonamides: Such as sulfanilamide, which also contains a sulfonamide group but lacks the furan ring.

    Furan derivatives: Such as furan-2-carboxylic acid, which contains the furan ring but lacks the sulfonamide group.

Uniqueness

This compound is unique due to its combination of a furan ring, a benzene ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-acetyl-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-11(9-14-6-4-8-20-14)16-21(18,19)15-7-3-5-13(10-15)12(2)17/h3-8,10-11,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFWHUUJPZWNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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